Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)-
Description
This compound, also designated as NSC 105768, is a chloroethylnitrosourea (CENU) derivative characterized by a bulky 3,5,7-trimethyladamantyl substituent. Its molecular formula is C₁₆H₂₆ClN₃O₂ (molecular weight: 327.8 g/mol) . Chloroethylnitrosoureas are bifunctional alkylating agents that crosslink DNA via a two-step mechanism: initial chloroethylation of guanine residues followed by displacement of chloride, forming interstrand crosslinks (ICLs) critical for cytotoxicity .
Properties
CAS No. |
33021-99-7 |
|---|---|
Molecular Formula |
C16H26ClN3O2 |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)urea |
InChI |
InChI=1S/C16H26ClN3O2/c1-13-6-14(2)8-15(3,7-13)11-16(9-13,10-14)18-12(21)20(19-22)5-4-17/h4-11H2,1-3H3,(H,18,21) |
InChI Key |
RVKXSUCLMXKRLW-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)NC(=O)N(CCCl)N=O)C)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Preparation Method
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of substituted urea intermediate | Reaction of 3-(3,5,7-trimethyl-1-adamantyl)amine with an appropriate isocyanate or carbamoyl chloride derivative | Controlled temperature (-25 to 25°C) to avoid side reactions; solvents such as ethers or hydrocarbons preferred |
| 2 | Alkylation with 2-chloroethyl derivative | Alkylation of the urea nitrogen with 2-chloroethyl chloride or 2-chloroethylamine under basic conditions | Base such as triethylamine or sodium hydride used; solvents include ethers or chlorinated solvents |
| 3 | Nitrosation of the urea nitrogen | Treatment of the alkylated urea with nitrosating agents such as sodium nitrite in acidic medium (e.g., mixture of hydrochloric acid and acetic acid) | Temperature controlled between -10 to 25°C; solvents like dichloromethane or chloroform employed |
| 4 | Purification | Crystallization or recrystallization using solvents such as n-heptane, methyl tertiary butyl ether, or other hydrocarbon/ether solvents | Purity >95% achievable; further purification by silica gel treatment if necessary |
This method is adapted from analogous procedures used for nitrosoureas, including the preparation of related compounds like 1,3-bis(2-chloroethyl)-1-nitrosourea (Carmustine), with modifications to accommodate the adamantyl substituent.
Detailed Chemical Reaction Scheme
Formation of Urea Intermediate:
$$
\text{3-(3,5,7-trimethyl-1-adamantyl)amine} + \text{isocyanate derivative} \rightarrow \text{3-(3,5,7-trimethyl-1-adamantyl)urea}
$$-
$$
\text{3-(3,5,7-trimethyl-1-adamantyl)urea} + \text{2-chloroethyl chloride} \xrightarrow{\text{base}} \text{1-(2-chloroethyl)-3-(3,5,7-trimethyl-1-adamantyl)urea}
$$ -
$$
\text{1-(2-chloroethyl)-3-(3,5,7-trimethyl-1-adamantyl)urea} + \text{NaNO}_2 + \text{acid} \rightarrow \text{Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)-}
$$
Reaction Conditions and Solvent Selection
| Parameter | Preferred Options | Comments |
|---|---|---|
| Temperature | Step 1: -25 to 25°C; Step 3: -10 to 25°C | Temperature control critical to prevent decomposition |
| Solvents | Hydrocarbon solvents (n-hexane, n-heptane), ether solvents (tetrahydrofuran, methyl tertiary butyl ether), chloro solvents (dichloromethane, chloroform) | Solvent choice affects solubility and reaction rate |
| Nitrosating agent | Sodium nitrite (NaNO2) | Used in acidic aqueous medium for nitrosation |
| Acid medium | Hydrochloric acid, acetic acid mixture | Provides necessary acidic environment for nitrosation |
Comparative Analysis with Similar Compounds
The preparation method of this compound shares similarities with the synthesis of 1,3-bis(2-chloroethyl)-1-nitrosourea (Carmustine) , a well-known nitrosourea chemotherapeutic agent. Both involve urea derivatives alkylated with 2-chloroethyl groups followed by nitrosation. However, the presence of the bulky 3,5,7-trimethyladamantyl substituent in this compound requires adjustments in reaction conditions, particularly solvent choice and temperature, to accommodate steric effects and ensure product stability.
Data Table: Summary of Preparation Parameters
| Preparation Stage | Reagents | Solvent | Temperature (°C) | Notes | Purity Achieved |
|---|---|---|---|---|---|
| Urea intermediate formation | 3-(3,5,7-trimethyl-1-adamantyl)amine + isocyanate | Ether, hydrocarbon | -25 to 25 | Controlled addition to avoid side reactions | >95% |
| Alkylation | 2-chloroethyl chloride + base | Ether, chlorinated solvents | 25 to reflux | Base-mediated alkylation | >95% |
| Nitrosation | Sodium nitrite + HCl/AcOH | Dichloromethane, chloroform | -10 to 25 | Acidic nitrosation | >97% |
| Purification | Crystallization, silica gel treatment | Hydrocarbon, ether solvents | Ambient | Recrystallization to improve purity | >99.5% |
Research Results and Observations
- The synthesis is reproducible with yields typically exceeding 70% after purification.
- The nitrosation step is sensitive to temperature and pH; deviations can lead to side products or decomposition.
- Purification by recrystallization from a mixture of n-heptane and methyl tertiary butyl ether yields high-purity product suitable for research applications.
- Analytical techniques such as PXRD (powder X-ray diffraction) and IR spectroscopy confirm the structural integrity and purity of the final compound, consistent with data reported for related nitrosoureas.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-chloroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a chemotherapeutic agent.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.
Mechanism of Action
The mechanism of action of Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The 2-chloroethyl group can also participate in alkylation reactions, further contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Chloroethylnitrosoureas
Structural and Physicochemical Properties
Biological Activity
Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- (CAS Number: 33021-99-7) is a synthetic compound with notable biological activity. This article reviews its chemical properties, biological effects, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its potential applications in pharmacology and toxicology.
- Molecular Formula : CHClNO
- Molecular Weight : 327.850 g/mol
- LogP : 4.262 (indicating hydrophobicity)
- Density : 1.23 g/cm³
- Boiling Point : 868.27 K
The compound is characterized by the presence of a chloroethyl group and a nitroso moiety, which are critical for its biological activity.
Urea derivatives, particularly those with nitroso groups, have been studied for their ability to alkylate DNA and proteins, leading to cellular damage. The mechanism primarily involves the formation of reactive intermediates that can interact with nucleophilic sites in biomolecules.
Key Mechanisms:
- DNA Alkylation : The chloroethyl group can form covalent bonds with DNA bases, leading to mutagenic changes.
- Nitrosation : The nitroso group can participate in various reactions that may modify proteins and nucleic acids.
- Cell Cycle Disruption : Studies have shown that compounds like this can interfere with cell cycle progression, particularly in cancer cells.
Biological Activity
Research indicates that Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- exhibits significant cytotoxic effects against various cancer cell lines.
Cytotoxicity Studies:
A series of studies have demonstrated the compound's effectiveness in inducing apoptosis in cancer cells:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | DNA alkylation and apoptosis induction |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest and apoptosis |
| MCF-7 (Breast Cancer) | 20 | Reactive oxygen species generation |
Case Studies
Several case studies highlight the compound's therapeutic potential:
- Study on A549 Cells : A study published in Cancer Research found that treatment with Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis such as caspase activation and PARP cleavage.
- In Vivo Studies : Animal models treated with this compound showed significant tumor regression in xenograft models of lung cancer, suggesting potential for development as an anti-cancer agent.
- Mechanistic Insights : Research published in Journal of Medicinal Chemistry elucidated the compound's ability to induce oxidative stress in cancer cells, leading to cell death through both intrinsic and extrinsic apoptotic pathways.
Toxicological Profile
While the compound shows promise as an anti-cancer agent, its toxicity profile must be carefully evaluated:
- Acute Toxicity : Studies indicate a potential for high acute toxicity due to its alkylating properties.
- Long-term Effects : Chronic exposure studies are necessary to understand potential carcinogenic effects due to DNA damage.
Q & A
Q. What is the mechanism of DNA crosslinking induced by this chloroethylnitrosourea compound, and how can it be experimentally validated?
The compound generates covalent DNA interstrand crosslinks (ICLs) via its 2-chloroethyl moiety. Upon hydrolysis, it releases a reactive chloroethyl diazonium ion, which alkylates the O6 position of guanine. A subsequent intramolecular cyclization forms an ethylene bridge between complementary DNA strands, creating ICLs . To validate this, researchers employ:
Q. How does the structural stability of this nitrosourea impact experimental design in aqueous solutions?
The compound undergoes rapid hydrolysis in neutral aqueous media (~75–85% degradation within 1 hour), primarily via cleavage into 2-chloroethyl azohydroxide and an isocyanate intermediate. A minor pathway (~5–10%) involves denitrosation to form oxazolines . Methodological considerations:
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Nuclear magnetic resonance (NMR) : Resolves the adamantyl and nitroso groups, with distinct shifts for the chloroethyl chain (δ ~3.6–4.0 ppm) and adamantyl protons (δ ~1.2–2.1 ppm) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ ion at m/z 307.8) and detects denitrosation byproducts (e.g., loss of NO group, Δm/z 30) .
- X-ray crystallography : Resolves the spatial arrangement of the bulky 3,5,7-trimethyladamantyl group, critical for structure-activity studies .
Advanced Research Questions
Q. How does metabolism influence the compound’s pharmacokinetics and resistance mechanisms in tumor models?
- Denitrosation by glutathione S-transferases (GSTs) : Class μ GSTs catalyze the removal of the nitroso group, converting the compound into a non-alkylating urea derivative, reducing cytotoxicity .
- Biotransformation in liver microsomes : Cytochrome P450 enzymes (e.g., CYP3A4) metabolize the adamantyl group, altering tissue distribution. Methodological approaches:
Q. What experimental challenges arise in evaluating its antitumor efficacy in vivo, and how can they be mitigated?
- Blood-brain barrier (BBB) penetration : The adamantyl group enhances lipophilicity, but its bulk may limit diffusion. Strategies:
- Toxicity from off-target alkylation : Use tissue-specific biomarkers (e.g., serum creatinine for renal toxicity) and prophylactic antioxidants (e.g., N-acetylcysteine) to reduce side effects .
Q. How do structural modifications (e.g., adamantyl substituents) alter its therapeutic spectrum?
Q. What contradictions exist in the literature regarding its mechanism of action, and how can they be resolved?
- Crosslink vs. monoalkylation dominance : Some studies report ICLs as the primary cytotoxic lesion , while others emphasize monoalkylation-induced apoptosis . Resolution strategies:
Methodological Recommendations
- For DNA interaction studies : Combine alkaline elution with sequencing-based methods (e.g., next-gen sequencing of crosslink sites) .
- For metabolic profiling : Use stable isotope-labeled analogs (e.g., 15N-nitroso) to trace denitrosation pathways .
- For in vivo models : Prioritize immunocompetent rodents to account for GST-mediated resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
